Cas no 938314-53-5 (3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid)

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is a brominated aromatic compound featuring a propionic acid backbone with a dimethyl substitution at the α-carbon. This structural configuration imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. Its sterically hindered carboxylic acid group allows for selective functionalization. The compound is characterized by high purity and consistent performance, ensuring reliable results in research and industrial applications. Proper handling and storage are recommended due to its reactive nature.
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid structure
938314-53-5 structure
Product Name:3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid
CAS No:938314-53-5
MF:C11H13BrO3
MW:273.123122930527
CID:4720743
Update Time:2025-10-31

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid
    • Inchi: 1S/C11H13BrO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14)
    • InChI Key: VRLZPJLDTLAZKT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OCC(C(=O)O)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • Vapor Pressure: No date available

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid Security Information

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B140025-125mg
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid
938314-53-5
125mg
$ 510.00 2022-06-07
TRC
B140025-250mg
3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid
938314-53-5
250mg
$ 850.00 2022-06-07

Additional information on 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid

Introduction to 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic Acid (CAS No. 938314-53-5)

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 938314-53-5, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The molecular structure of this acid incorporates a bromophenyl group and a dimethyl-substituted propionic moiety, which contribute to its distinctive reactivity and utility in synthetic chemistry.

The bromophenyl moiety in 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid plays a crucial role in its chemical behavior. Bromine atoms are known for their electron-withdrawing properties, which can influence the compound's reactivity in various organic reactions. This feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals that require precise functional group modifications.

Furthermore, the dimethyl-substituted propionic acid part of the molecule contributes to its stability and solubility characteristics. Dimethylation often enhances the metabolic stability of compounds, making them more suitable for long-term biological studies. This structural element also influences the compound's interaction with biological targets, potentially enhancing its efficacy in drug-like applications.

Recent research has highlighted the importance of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid in the development of novel therapeutic agents. Studies have demonstrated its utility as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, researchers have explored its role in creating inhibitors for enzymes involved in inflammatory pathways. The bromophenyl group provides a versatile handle for further functionalization, allowing chemists to tailor the compound's properties for specific biological activities.

In addition to its pharmaceutical applications, 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid has shown promise in materials science. Its unique structural features make it a candidate for developing advanced polymers and coatings with enhanced durability and functionality. The combination of the bromine atom and the propionic acid moiety allows for cross-linking reactions that improve material strength and resistance to environmental factors.

The synthesis of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the bromophenyl ring efficiently. These methods not only improve yield but also minimize waste, aligning with green chemistry principles. The dimethylation step is typically achieved using methylating agents under controlled conditions to ensure high selectivity and purity.

From a biochemical perspective, 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid has been investigated for its potential role as a modulator of metabolic pathways. Initial studies suggest that it may influence key enzymes involved in lipid metabolism, offering insights into new therapeutic strategies for metabolic disorders. The compound's ability to interact with biological targets without causing significant off-target effects makes it an attractive candidate for further investigation.

The analytical characterization of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and purity. These analytical methods provide detailed information about the compound's molecular environment, helping researchers understand its behavior in different contexts.

In conclusion, 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid (CAS No. 938314-53-5) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features enable diverse functionalities, making it a valuable tool for researchers exploring new synthetic pathways and biological interactions. As our understanding of chemical biology advances, compounds like this are likely to play an increasingly important role in developing innovative solutions to global health challenges.

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